4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H16FNO4S and its molecular weight is 289.32. The purity is usually 95%.
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Scientific Research Applications
Molecular Dynamics and Quantum Chemical Studies
Research into piperidine derivatives, which share the sulfonamide functional group, demonstrates the utility of these compounds in studying corrosion inhibition properties on metal surfaces through quantum chemical calculations and molecular dynamics simulations. Such studies highlight the potential of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion, which is crucial in industrial applications and the preservation of infrastructure (Kaya et al., 2016).
COX-2 Inhibition for Therapeutic Research
Sulfonamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Research into these compounds has led to the identification of selective COX-2 inhibitors, contributing to the development of new therapeutic agents for conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Bioconjugation Techniques
The use of sulfonamide derivatives in bioconjugation techniques showcases their application in attaching biological molecules to solid supports, such as polystyrene microspheres or Sepharose beads. This methodology is critical in the development of diagnostic tools and therapeutic delivery systems, demonstrating the versatility of sulfonamide derivatives in biomedical engineering and research (Chang et al., 1992).
Enantioselective Synthesis and Organic Transformations
Sulfonamide derivatives play a crucial role in enantioselective synthesis, as seen in the synthesis of 3'-fluorothalidomide, a compound with significant therapeutic potential. This research underscores the importance of sulfonamide derivatives in facilitating reactions that lead to compounds with specific chiral configurations, which is essential in the pharmaceutical industry for creating drugs with desired efficacy and reduced side effects (Yamamoto et al., 2011).
Properties
IUPAC Name |
4-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-9-6-10(2-3-11(9)13)19(16,17)14-7-12(15)4-5-18-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMMWXOWIIDXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.